methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
2-[(2E)-2-{[(E)-(4-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is a synthetic organic compound known for its vibrant color and utility in various chemical assays. It is a member of the formazan family, which are compounds typically used as chromogenic agents in biochemical assays to detect cellular metabolic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan generally involves the condensation of benzothiazole derivatives with nitrophenylhydrazine and phenylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is often heated to facilitate the formation of the formazan compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is widely used in scientific research due to its chromogenic properties. Some applications include:
Chemistry: Used as a reagent in colorimetric assays to detect the presence of specific ions or molecules.
Biology: Employed in assays to measure cellular metabolic activity, particularly in studies involving cell viability and proliferation.
Medicine: Utilized in diagnostic tests to detect certain diseases or conditions based on metabolic activity.
Industry: Applied in quality control processes to monitor the presence of specific compounds in products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to undergo redox reactions. In biological assays, it is often reduced by cellular enzymes to form a colored product, which can be quantitatively measured. The molecular targets include various enzymes involved in cellular metabolism, and the pathways typically involve electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolium salts: Similar in structure and function, used in similar assays.
Azo dyes: Share chromogenic properties and are used in various staining techniques.
Uniqueness
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of benzothiazole, nitrophenyl, and phenyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly useful in a wide range of applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H14N6O2S |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)22-23-19(14-6-2-1-3-7-14)24-25-20-21-17-8-4-5-9-18(17)29-20/h1-13,22H/b23-19+,25-24? |
Clé InChI |
WEVAQIIWOIRBRA-JTJSMARMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



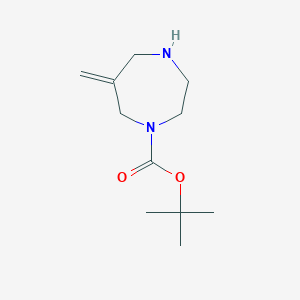
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
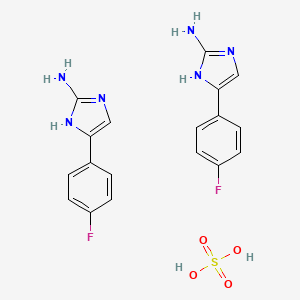
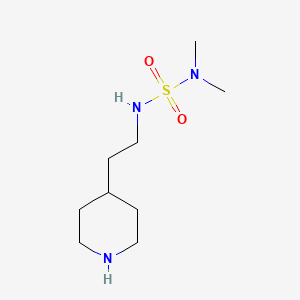
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
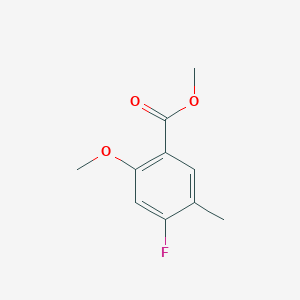
![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)

![9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)
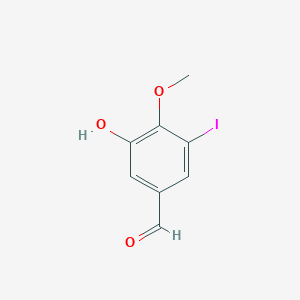
![2-Chloro-1-propyl-1H-benzo[d]imidazole](/img/structure/B12822700.png)


